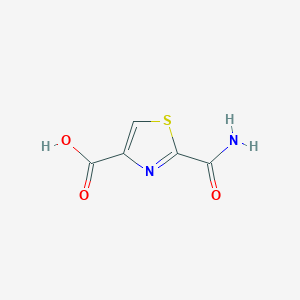

2-carbamoyl-1,3-thiazole-4-carboxylic acid

Description

Structural Context and Significance within Thiazole (B1198619) Chemistry

The thiazole ring is a fundamental structural motif in a vast number of biologically active compounds. wisdomlib.orgglobalresearchonline.net This aromatic heterocycle is found in natural products, such as vitamin B1 (thiamine), and in a wide array of synthetic pharmaceuticals. nih.govwikipedia.org The presence of both a sulfur and a nitrogen atom in the ring imparts unique electronic properties that allow for a variety of chemical interactions.

The significance of 2-carbamoyl-1,3-thiazole-4-carboxylic acid is underscored by the presence of its two functional groups: the carbamoyl (B1232498) group (-CONH2) and the carboxylic acid group (-COOH). The carbamoyl group is a key feature in many therapeutic agents, valued for its chemical stability and its ability to form hydrogen bonds, which can be crucial for drug-target interactions. nih.govacs.orgnih.gov It can act as a bioisostere for other functional groups, helping to modulate a molecule's properties to enhance its biological activity or pharmacokinetic profile. nih.gov

The carboxylic acid group is another cornerstone of drug design, often included to improve a compound's water solubility and to serve as a key interaction point with biological targets through hydrogen bonding and ionic interactions. researchgate.netnumberanalytics.comnih.govwiley-vch.de The acidic nature of this group means that it is typically ionized at physiological pH, which can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. wiley-vch.de The combination of the stable, aromatic thiazole core with the hydrogen-bonding capabilities of the carbamoyl group and the ionizable carboxylic acid function makes this compound a molecule of considerable interest for further investigation in drug discovery and materials science.

Historical Overview of Research Trajectories for Thiazole Carboxylic Acids

The study of thiazole chemistry has a rich history dating back to the late 19th century. A pivotal moment in the synthesis of thiazole derivatives was the discovery of the Hantzsch thiazole synthesis in 1887. wikipedia.orgsynarchive.comscribd.com This reaction, which involves the condensation of an α-haloketone with a thioamide, provided a versatile and efficient method for constructing the thiazole ring and remains a cornerstone of heterocyclic chemistry to this day. chemhelpasap.comorganic-chemistry.org

Early research into thiazole compounds was largely foundational, focusing on understanding their synthesis, reactivity, and basic properties. However, the discovery of the thiazole ring in naturally occurring, biologically essential molecules like thiamine (B1217682) propelled further investigation into this class of compounds. Over the decades, the research trajectory for thiazole derivatives has expanded dramatically, with a significant focus on their potential applications in medicine.

Thiazole carboxylic acids, in particular, have emerged as important intermediates in organic synthesis. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecules with a wide range of potential applications. The development of synthetic routes to various substituted thiazole carboxylic acids has been a key area of research, enabling the exploration of their utility as building blocks for novel pharmaceuticals.

Current Academic Research Landscape and Future Directions for this compound

The current research landscape for thiazole derivatives is vibrant and diverse, with a strong emphasis on their therapeutic potential. bohrium.com Thiazole-containing compounds are being actively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.gov This broad spectrum of activity is a testament to the versatility of the thiazole scaffold in drug design. globalresearchonline.net

Recent studies have highlighted the importance of the substitution pattern on the thiazole ring in determining the biological activity of the resulting compounds. researchgate.net For instance, the introduction of different functional groups at various positions on the ring can dramatically influence a molecule's potency and selectivity for a particular biological target. This has led to the synthesis and evaluation of a vast number of thiazole derivatives in the quest for new and more effective therapeutic agents.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. The presence of both a hydrogen bond donor (the carbamoyl group) and a hydrogen bond acceptor/ionizable group (the carboxylic acid) makes it an attractive candidate for the design of molecules that can interact with specific biological targets.

Future research on this compound could focus on several key areas:

Synthesis of Derivatives: The carboxylic acid and carbamoyl groups can serve as points for chemical modification, allowing for the creation of a library of related compounds. These derivatives could then be screened for a variety of biological activities.

Biological Evaluation: Given the broad range of activities reported for other thiazole derivatives, this compound and its analogues could be tested for their efficacy as anticancer, antibacterial, antifungal, or anti-inflammatory agents.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the carbamoyl and carboxylic acid groups, could act as coordination sites for metal ions. This suggests potential applications in the development of new catalysts or materials with interesting electronic or magnetic properties.

Summary of Research Findings on Related Thiazole Derivatives

| Research Area | Key Findings |

| Anticancer Activity | Thiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines. wisdomlib.org |

| Antimicrobial Properties | Compounds bearing the thiazole heterocycle have been studied for their promising antibacterial properties. nih.gov |

| Anti-inflammatory Effects | Certain thiazole derivatives have demonstrated anti-inflammatory activity. nih.gov |

| Antiviral Potential | Thiazole-based compounds have been investigated for their ability to inhibit viral replication. wisdomlib.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-carbamoyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-3(8)4-7-2(1-11-4)5(9)10/h1H,(H2,6,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSEXVAOYPIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing the 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold often involve multi-step sequences that allow for the careful construction of the molecule.

Multi-step Synthesis from Precursor Molecules

Multi-step syntheses provide a high degree of control over the final structure of the target molecule. A common strategy involves the sequential introduction of functional groups onto a pre-existing thiazole (B1198619) ring or the construction of the ring from acyclic precursors.

Another example of a multi-step synthesis involves the reaction of thiosemicarbazide (B42300) with carboxylic acids or their derivatives. derpharmachemica.comnih.govjocpr.com While this often leads to 1,3,4-thiadiazoles, modifications of this approach can be adapted for the synthesis of 1,3-thiazole isomers.

A general representation of a multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Condensation | L-cysteine ethyl ester hydrochloride, pyruvic aldehyde | Diastereomeric mixture of ethyl 2-acetyl-1,3-thiazolidine-4-carboxylate |

| 2 | Oxidation | Manganese dioxide | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate |

| 3 | Hydrolysis | Acid or base | 2-Acetyl-1,3-thiazole-4-carboxylic acid |

| 4 | Amidation | Ammonia or amine | This compound |

Hantzsch Reaction and Modified Cyclization Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.govsynarchive.com The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials. organic-chemistry.org

The classical Hantzsch synthesis can be represented as:

Modifications to the Hantzsch synthesis have been developed to improve yields and expand its scope. These can include one-pot, multi-component reactions where the α-haloketone, thioamide, and other reactants are combined in a single step. nih.gov For example, a one-pot synthesis of Hantzsch thiazole derivatives can be achieved by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. nih.gov

Continuous flow microreactor technology has also been applied to the Hantzsch synthesis, allowing for rapid and efficient production of thiazoles with high yields and short reaction times. nih.gov

Condensation, Esterification, and Oxidation Sequences

Synthetic routes involving a sequence of condensation, esterification, and oxidation reactions are also prevalent. These methods often build the thiazole ring or modify a pre-existing heterocyclic structure.

For example, the synthesis of thiazole-4-carboxylic acid can be achieved from 4-chloromethylthiazole. This process involves the hydrolysis of the chloromethyl group to a hydroxymethyl group, followed by oxidation with nitric acid in the presence of sulfuric acid to yield the carboxylic acid. google.com This method can produce high yields of the desired product. google.com

Another approach involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives to form benzothiazoles, a related class of compounds. nih.gov This highlights the general utility of condensation reactions in forming the thiazole nucleus. The synthesis of 2-substituted thiazoles can also be achieved through the reaction of enaminoesters, fluorodibromoamides/esters, and sulfur. organic-chemistry.org

A typical reaction sequence is as follows:

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Chloromethylthiazole | 1. H₂O, Acid 2. HNO₃, H₂SO₄ | 4-Hydroxymethylthiazole | Thiazole-4-carboxylic acid |

| L-cysteine ethyl ester | 1. Pyruvic aldehyde 2. MnO₂ | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | 2-Acetyl-1,3-thiazole-4-carboxylic acid (after hydrolysis) |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. researchgate.net Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions, are being increasingly applied to the synthesis of thiazoles. researchgate.netmdpi.comijpsjournal.com

Key green chemistry strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. ijpsjournal.com

Ultrasonic irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates. nih.gov

Use of green solvents: Replacing hazardous organic solvents with water or ionic liquids minimizes environmental impact. researchgate.net

Heterogeneous catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. nih.gov

An example of a green approach is the one-pot, multi-component synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst, which is recoverable and reusable. nih.gov Another example is the use of lemon juice as a natural, biodegradable catalyst in the synthesis of related heterocyclic compounds under concentrated solar radiation. nih.gov

Derivatization Strategies for Enhancing Molecular Diversity

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. The carboxylic acid and carbamoyl (B1232498) groups provide convenient handles for chemical modification. researchgate.netnih.gov

Amidation and Carbamate Formation

The carboxylic acid group of this compound can be readily converted into a variety of amides and carbamates.

Amidation: Amide formation is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. youtube.comyoutube.com This allows for the introduction of a wide range of substituents at this position.

Carbamate Formation: Carbamates are organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The synthesis of carbamates can be achieved through several methods, including the reaction of an isocyanate with an alcohol or the Curtius rearrangement of an acyl azide (B81097) followed by trapping with an alcohol. organic-chemistry.orgnih.gov The carboxylic acid of the parent molecule can be converted to an acyl azide, which then undergoes rearrangement to an isocyanate that can be trapped by various nucleophiles to form carbamates. nih.gov

The following table summarizes some common derivatization reactions:

| Functional Group | Reaction | Reagents | Product |

| Carboxylic acid | Amidation | SOCl₂, then R¹R²NH | N,N-disubstituted-2-carbamoyl-1,3-thiazole-4-carboxamide |

| Carboxylic acid | Carbamate formation (via Curtius rearrangement) | 1. SOCl₂ 2. NaN₃ 3. R-OH, heat | Alkyl (4-(aminocarbonyl)thiazol-2-yl)carbamate |

Halogenation and Other Substituent Modifications

The introduction of halogen atoms onto the thiazole ring is a key strategy for creating intermediates that can undergo further transformations. Halogenation of the thiazole nucleus, particularly at the C-5 position, is a common post-cyclization modification.

Modified Sandmeyer conditions provide a facile approach for the synthesis of 2-mono- and 2,5-dihalothiazole derivatives starting from 2-aminothiazoles. ksu.edu.sa Another common method involves the direct halogenation of a substituted thiazole. For instance, methyl-substituted thiazoles can be halogenated using various reagents. A general procedure involves dissolving the methylthiazole in a mixture of sulfuric acid and sulfuric acid containing sulfur trioxide, followed by the addition of a halogenating agent. google.com

Reagents like N-chlorosuccinimide (NCS) are also employed for the chlorination of five-membered heterocyclic rings, which often requires careful separation of resulting regioisomers. nih.gov

Table 1: Examples of Halogenation Reactions on Heterocyclic Cores

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminothiazoles | Modified Sandmeyer conditions | 2-Mono- and 2,5-dihalothiazole derivatives | ksu.edu.sa |

| 4-Methylthiazole | Halogenating agent in H₂SO₄/SO₃ | Halogenated 4-methylthiazole | google.com |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | Chlorinated pyrrole (B145914) derivative | nih.gov |

Post-Cyclization Functionalization Reactions

Once the this compound skeleton is formed, various functionalization reactions can be performed on the ring itself or on its existing substituents (the carbamoyl and carboxylic acid groups) to generate a library of analogues.

The versatility of the 2-aminothiazole (B372263) precursor, which can be converted to the 2-carbamoyl group, is well-documented. ksu.edu.sa The exocyclic amino group can serve as a nucleophile in reactions with various electrophiles. For example, it can be acylated using acid chlorides or anhydrides to form amides or react with aldehydes to produce Schiff bases. ksu.edu.sa

The carboxylic acid group at the C-4 position is another prime site for modification. It can be converted into a variety of derivatives, most commonly amides, through coupling reactions. For instance, a thiazole carboxylic acid can be treated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by the addition of a desired amine to yield the corresponding carboxamide. nih.gov

Direct C-H functionalization of the thiazole ring is also a powerful tool. Copper-catalyzed arylation of heterocycle C-H bonds with aryl iodides allows for the introduction of aryl groups onto the thiazole core, typically using a combination of a copper iodide catalyst and a base like lithium tert-butoxide. organic-chemistry.org Furthermore, reactions like the Vilsmeier-Haack formylation can introduce a formyl group onto the heterocyclic ring, which can then be used in subsequent synthetic steps. nih.gov

Table 2: Examples of Post-Cyclization Functionalization Reactions

| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |

| Amide Formation | 2-Aminothiazole derivative | Acid chlorides, Anhydrides | N-substituted amides | ksu.edu.sa |

| Schiff Base Formation | 2-Aminothiazole derivative | Aldehydes | Schiff bases | ksu.edu.sa |

| Carboxamide Synthesis | Thiazole-5-carboxylic acid | EDCI, DMAP, Amine | Thiazole-5-carboxamide (B1230067) | nih.gov |

| C-H Arylation | Thiazole | Aryl iodide, CuI, LiOtBu | Arylated thiazole | organic-chemistry.org |

| Formylation | Pyrrole derivative | Vilsmeier-Haack reagent | Formylated pyrrole | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid Derivatives

Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups present in a molecule. For 2-carbamoyl-1,3-thiazole-4-carboxylic acid derivatives, these spectra are characterized by a combination of vibrations from the thiazole (B1198619) ring, the carboxylic acid moiety, and the carbamoyl (B1232498) group.

The thiazole ring itself gives rise to a series of characteristic bands. cdnsciencepub.com C-H stretching vibrations of the ring typically appear in the region of 3100-3000 cm⁻¹. mdpi.com The ring's C=C and C=N stretching vibrations produce distinct absorptions in the 1650-1450 cm⁻¹ range. cdnsciencepub.comresearchgate.net The vibrational spectrum of the thiazole ring is complex, with multiple fundamental bands observed between 600 and 1400 cm⁻¹, which can be assigned to various in-plane and out-of-plane bending and stretching modes. researchgate.netresearchgate.net

The carboxylic acid group is readily identified by its characteristic vibrational modes. The O-H stretching vibration appears as a very broad band in the FT-IR spectrum, typically centered between 3300 and 2500 cm⁻¹, a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching of the carboxylic acid is observed as a strong, sharp band, usually in the range of 1725-1700 cm⁻¹.

The primary amide (carbamoyl) group also presents distinctive vibrational signatures. The N-H stretching vibrations typically manifest as two bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The amide I band, which is primarily due to C=O stretching, is a very strong absorption found between 1680 and 1630 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, appears near 1640-1550 cm⁻¹.

Interactive Table: Typical Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carbamoyl (Amide) | N-H Stretch | 3400 - 3100 | Medium (two bands) |

| Thiazole Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Carbamoyl (Amide) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Carbamoyl (Amide) | N-H Bend (Amide II) | 1640 - 1550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure elucidation. nih.gov

In the ¹H NMR spectrum of a this compound derivative, the lone proton on the thiazole ring (at the C5 position) is expected to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effects of the electronegative sulfur and nitrogen atoms and the adjacent carboxylic acid group. nih.gov The carboxylic acid proton (–COOH) is highly deshielded and often appears as a broad singlet far downfield, typically between 10 and 13 ppm. libretexts.org The two protons of the primary amide group (–CONH₂) are diastereotopic and may appear as two separate broad singlets, generally in the range of 7.0-8.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance expected in the 160-175 ppm range. libretexts.org The carbonyl carbon of the carbamoyl group would also appear in a similar downfield region, typically around 160-170 ppm. ksu.edu.sa The carbons of the thiazole ring are expected at distinct chemical shifts: C2 (bearing the carbamoyl group) and C4 (bearing the carboxylic acid group) would likely resonate in the 145-160 ppm range, while C5 would appear further upfield, around 110-120 ppm. nih.gov

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (on C5) | ¹H | 8.0 - 8.5 | Singlet |

| H (on COOH) | ¹H | 10.0 - 13.0 | Broad Singlet |

| H (on CONH₂) | ¹H | 7.0 - 8.5 | Two Broad Singlets |

| C (COOH) | ¹³C | 160 - 175 | N/A |

| C (CONH₂) | ¹³C | 160 - 170 | N/A |

| C2 & C4 (Thiazole) | ¹³C | 145 - 160 | N/A |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation patterns. sapub.org For this compound (C₅H₄N₂O₃S), the expected monoisotopic mass is approximately 171.99 g/mol . uni.lu

In a typical electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 172. The presence of sulfur often results in a characteristic M+2 peak (at m/z ≈ 174) with an intensity of about 4-5% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of thiazole derivatives is often initiated by the cleavage of the ring or the loss of substituents. researchgate.netresearchgate.net Plausible fragmentation pathways for this compound could include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group to yield a fragment ion.

Loss of the carbamoyl group: Cleavage involving the C-C bond to lose ·CONH₂ (44 Da) or loss of HNCO (43 Da).

Ring fragmentation: The thiazole ring can undergo cleavage, leading to smaller characteristic fragment ions. sapub.org

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. dovepress.com For example, the [M+H]⁺ ion would be detected with a precise m/z value of 173.00154. uni.lu

Single Crystal X-Ray Diffraction for Solid-State Structure

A crystallographic study would be expected to reveal a planar thiazole ring. The analysis would precisely measure the bond lengths of the C-S, C-N, and C=C bonds within the ring, as well as the C-C and C-N bonds connecting the substituents. Of particular interest would be the solid-state conformation, specifically the relative orientation of the carboxylic acid and carbamoyl groups with respect to the thiazole ring.

Furthermore, X-ray diffraction is crucial for elucidating the network of intermolecular interactions that govern the crystal packing. mkuniversity.ac.in For this molecule, extensive hydrogen bonding is anticipated. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), potentially forming strong dimers. The carbamoyl group also provides both donor (N-H) and acceptor (C=O) sites. These interactions would create a complex three-dimensional supramolecular architecture, significantly influencing the physical properties of the solid material.

Elemental Analysis and High-Resolution Mass Spectrometry for Purity and Composition

Elemental analysis and high-resolution mass spectrometry (HRMS) are cornerstone techniques for verifying the purity and elemental composition of a synthesized compound. nih.gov

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. These experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₅H₄N₂O₃S), the theoretical composition is:

Carbon (C): 34.88%

Hydrogen (H): 2.34%

Nitrogen (N): 16.27%

Sulfur (S): 18.62%

A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's purity. nih.gov

HRMS complements elemental analysis by providing an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). dovepress.com This level of precision allows for the confident determination of the molecular formula, as very few combinations of atoms will have the exact same mass. For instance, observing an [M+H]⁺ ion at m/z 173.0015 would confirm the formula C₅H₅N₂O₃S⁺, distinguishing it from other potential formulas with the same nominal mass. uni.lu

Computational and Theoretical Investigations of 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. mgesjournals.com By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from geometric parameters to reactivity indicators. mdpi.comnih.gov For thiazole-based systems, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. mgesjournals.comirjweb.comresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com These frontier molecular orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. mgesjournals.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mgesjournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This gap also explains the charge transfer interactions that can occur within the molecule. irjweb.com For thiazole (B1198619) derivatives, the HOMO is often distributed over the thiazole and adjacent aromatic rings, while the LUMO's location can be influenced by the nature of acceptor moieties attached to the core structure. mdpi.comnih.gov Analysis of the wave function indicates that electron absorption corresponds to the transition from the ground state to the first excited state, which is primarily described by the one-electron excitation from the HOMO to the LUMO. mgesjournals.com

Table 1: Frontier Molecular Orbital Energies in Thiazole Derivatives

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) irjweb.com |

| Thiazole Azo Dye C | -5.87 | -3.34 | 2.53 | B3LYP/6-311++G** mdpi.comnih.gov |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.83 | -1.93 | 4.90 | B3LYP/6-31G(d) nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. irjweb.com

For thiazole derivatives, MEP analysis helps identify the reactive sites. The negative potential is often located around electronegative atoms like oxygen and nitrogen, while the positive potential is typically found around hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. mdpi.comnih.gov It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction. mdpi.comnih.gov

Table 2: NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound System |

|---|---|---|---|

| LP(1) N5 | π(C2-C3) | 24.35 | Thiazole Azo Dye A mdpi.comnih.gov |

| π(C2-C3) | π(N1-C1) | 19.87 | Thiazole Azo Dye A mdpi.comnih.gov |

| LP(1) O1 | σ*(N1-H1) | 3.22 | 2-Hydroxyphenyl-1-azaazulene nih.gov |

Fukui functions are powerful local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites susceptible to electrophilic attack (where an electron is added) and nucleophilic attack (where an electron is removed). nih.gov

For heterocyclic systems like thiazole, Fukui functions can distinguish the reactivity of different atoms within the ring. researchgate.net These calculations provide a more nuanced view of reactivity than simple atomic charges, as they are based on the response of the electron density to perturbation. researchgate.net This analysis correctly identifies preferential sites for electrophilic attack and can explain the distinct reactivity patterns among structurally similar molecules like imidazole, oxazole, and thiazole. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For systems involving a ligand like a 2-carbamoyl-1,3-thiazole-4-carboxylic acid derivative and a biological target (e.g., a protein), MD simulations provide critical insights into the stability and dynamics of the complex. nih.govsamipubco.com

Starting from a docked pose, an MD simulation tracks the trajectory of the complex, typically for nanoseconds, in a simulated physiological environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess stability. samipubco.comresearchgate.net A stable RMSD for the ligand-protein complex over the simulation time suggests that the binding pose is stable. RMSF analysis reveals the flexibility of individual amino acid residues in the protein, highlighting which parts of the binding site are rigid or mobile upon ligand binding. samipubco.com These simulations are essential for validating docking results and understanding the thermodynamic properties of binding. nih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.govimpactfactor.org

For this compound derivatives, docking studies can predict how they fit into the active site of a target enzyme or receptor. The results reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov The binding affinity is often expressed as a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. impactfactor.org These studies have been used to investigate thiazole derivatives as potential inhibitors for various targets, including cyclooxygenase (COX) enzymes and bacterial proteins. nih.govresearchgate.net

Table 3: Molecular Docking Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2j (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one) | PDB ID: 1KZN | -6.8 | Not Specified impactfactor.org |

| Compound 8a (thiazole-pyridine scaffold) | SARS-CoV-2 Mpro (PDB: 6LU7) | -8.6 | Not Specified nih.gov |

| Compound 36 derivative (D3) | SARS-CoV-2 Mpro | -22.74 (MM/GBSA) | Not Specified samipubco.com |

| Compound 36 derivative (D6) | SARS-CoV-2 Mpro | -9.7 (MM/GBSA) | Not Specified samipubco.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the public domain, a wealth of research on analogous thiazole and thiazolidine-4-carboxylic acid derivatives provides a robust framework for understanding the key structural features that govern their activity. These studies are instrumental in guiding the rational design of novel, more potent derivatives.

QSAR analyses, whether in two dimensions (2D-QSAR) or three dimensions (3D-QSAR), aim to identify specific physicochemical, electronic, topological, and steric properties—known as descriptors—that influence the biological efficacy of a molecule. By developing statistically significant models, researchers can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and minimizing resource expenditure.

Key Findings from QSAR Studies on Thiazole Analogues:

Research into various classes of thiazole derivatives has consistently shown that their biological activities, ranging from antimicrobial to enzyme inhibition, are significantly influenced by a combination of electronic, steric, and hydrophobic factors. researchgate.netijpsr.com

2D-QSAR Insights: In 2D-QSAR studies, molecular descriptors are calculated from the 2D representation of the molecule. For thiazole derivatives, important descriptors often include:

Topological Descriptors: These relate to the atomic connectivity within the molecule. For instance, one study on aryl thiazole derivatives identified the topological descriptor T_C_C_4 as a major contributing factor to antibacterial activity against Gram-positive bacteria. researchgate.netijpsdronline.com Another analysis highlighted the importance of the molecular connectivity index (2χv) and Kier's shape index (κα3) for antimicrobial activity. researchgate.net

Electronic Descriptors: Properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) have been shown to be significant, indicating the role of electron-accepting capabilities in the molecule's mechanism of action. imist.ma

Physicochemical Descriptors: Parameters such as the logarithm of the partition coefficient (LogP), representing hydrophobicity, and Molar Refractivity (MR), related to molecular volume and polarizability, frequently appear in predictive QSAR models for thiazoles. imist.maimist.ma

3D-QSAR Insights: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), provide a more granular view by mapping the steric, electrostatic, and hydrophobic fields around the molecules. imist.ma Studies on thiazole and thiazolidine-4-carboxylic acid derivatives have revealed that:

Electrostatic Effects: The distribution of charge is paramount. 3D-QSAR models for antimicrobial aryl thiazoles demonstrated that electrostatic fields dominantly determine binding affinities. researchgate.netijpsdronline.com This suggests that modifying substituents to alter the electrostatic potential at specific positions can significantly enhance activity.

Steric Effects: The size and shape of substituents are critical. Both positive and negative steric contributions have been identified in various models, indicating that bulky groups are favored in some regions of the molecule while being detrimental in others. ijpsr.comnih.govresearchgate.net

Hydrophobic Fields: The hydrophobic character of different molecular regions also plays a key role, influencing how the molecule interacts with nonpolar pockets in its biological target. ijpsr.comimist.ma

The statistical robustness of these models is crucial for their predictive power. Key validation metrics from various studies on thiazole derivatives are summarized below, demonstrating the reliability of the QSAR approach for this class of compounds.

| QSAR Model Type | Compound Series | R² (Correlation Coefficient) | q² or R²cv (Cross-Validation Coefficient) | pred_r² or R²test (External Validation) | Key Finding/Important Descriptors | Reference |

| 2D-QSAR | Aryl Thiazole Derivatives (Antimicrobial) | 0.9521 | 0.8619 | Not Reported | T_C_C_4 descriptor is a major contributor. | researchgate.netijpsdronline.com |

| 3D-QSAR (kNN-MFA) | Aryl Thiazole Derivatives (Antimicrobial) | Not Reported | 0.8283 | 0.4868 | Electrostatic effects are dominant. | researchgate.netijpsdronline.com |

| 2D-QSAR (MLR) | Thiazole Derivatives (SDHI Inhibitors) | 0.80 | 0.63 | Not Reported | Descriptors: J, LogP, NRB, MD. | imist.ma |

| 3D-QSAR (CoMSIA) | Thiazole Derivatives (SDHI Inhibitors) | 0.957 | 0.614 | 0.80 | Steric, electrostatic, and hydrophobic fields are important. | imist.ma |

| 2D-QSAR (MLR) | Thiazolidine-4-carboxylic acid derivatives (Neuraminidase Inhibitors) | 0.98 | 0.70 | Not Reported | Electrostatic and steric properties have predominant influence. | researchgate.net |

| 2D-QSAR (MLR) | Thiazole Derivatives (PIN1 Inhibitors) | 0.76 | 0.63 | 0.78 | Descriptors: MR, LogP, ELUMO, J. | imist.ma |

| 2D-QSAR (ANN) | Thiazole Derivatives (PIN1 Inhibitors) | 0.98 | 0.99 | 0.98 | Artificial Neural Network model showed superior performance. | imist.ma |

Design Principles Derived from QSAR:

Based on the collective findings from QSAR studies on related structures, several design principles can be extrapolated for the development of novel this compound derivatives:

Modulation of Electrostatic Potential: The consistent importance of electrostatic fields suggests that introducing electron-withdrawing or electron-donating groups at key positions on the thiazole ring or its substituents could enhance target interactions. For the title compound, modifications to the carbamoyl (B1232498) group could be a strategic starting point.

Optimization of Hydrophobicity: The frequent appearance of LogP in QSAR models indicates that a balance of hydrophilic and hydrophobic character is necessary for optimal activity, likely influencing cell permeability and target binding. imist.maimist.ma

Steric Tuning: The size and spatial arrangement of substituents must be carefully considered. 3D-QSAR contour maps from analogous series can guide the placement of bulky or compact groups to achieve favorable steric interactions within the target's binding site. researchgate.net

Focus on Hydrogen Bonding: The presence of the carboxylic acid and carbamoyl moieties in the parent structure makes them prime candidates for forming hydrogen bonds with a biological target. QSAR models that include descriptors for hydrogen bond donors and acceptors can help refine these interactions. imist.ma

Molecular Mechanisms of Biological Interaction Involving 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid Structures

Enzymatic Inhibition Studies: Mechanism of Action at a Molecular Level

Derivatives of 2-carbamoyl-1,3-thiazole-4-carboxylic acid have been investigated for their inhibitory potential against a range of enzymes implicated in various disease states. The following subsections detail the molecular mechanisms underlying these inhibitory activities.

Urease Inhibition Kinetics and Binding

While direct kinetic studies on this compound are not extensively documented, research on analogous thiazole (B1198619) and thiadiazole structures provides insight into their mechanism as urease inhibitors. For instance, a study on a library of 1,3,4-thiadiazole-2(3H)-thiones demonstrated a competitive mode of inhibition. nih.gov This suggests that these compounds likely compete with the natural substrate, urea, for access to the dinickel active site of the urease enzyme. nih.govnih.gov The inhibition is concentration-dependent, and kinetic analyses using Dixon and Lineweaver-Burk plots have confirmed the competitive nature for these related compounds. nih.gov The proposed mechanism involves the inhibitor acting as a ligand that chelates the nickel ions in the enzyme's active site, forming a stable complex that prevents the catalytic hydrolysis of urea. nih.govnih.gov Computational studies on similar (4R)-thiazolidine carboxylic acid analogues have been used to identify active urease inhibitors, further supporting the role of the thiazole scaffold in binding to the enzyme. nih.gov

Table 1: Urease Inhibition by a Related Thiazole Derivative

| Compound | Inhibition Type | Ki Value (µM) |

|---|

Data sourced from a study on competitive inhibitors of urease enzymes. nih.gov

Carbonic Anhydrase (CA-III) Modulation

Thiazole-containing sulfonamides have been explored as inhibitors of various human carbonic anhydrase (hCA) isoforms. Although specific data on CA-III modulation by this compound is limited, studies on related 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives show potent inhibition of hCA I and hCA II. nih.govresearchgate.net These compounds exhibited inhibitory effects in the low nanomolar range, with Ki values often superior to the clinical inhibitor acetazolamide. nih.govresearchgate.net The inhibition mechanism of sulfonamide-based CA inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. The thiazole ring and its substituents can further interact with amino acid residues in the active site, contributing to the binding affinity and isoform selectivity. researchgate.net

Table 2: Carbonic Anhydrase Inhibition by Isoindolylthiazole Derivatives

| Compound Derivative | Ki against hCA I (nM) | Ki against hCA II (nM) |

|---|---|---|

| 8a | 33.54 | 25.81 |

| 8b | 37.80 | 11.80 |

| 8c | 27.07 | 13.59 |

| 8d | 32.55 | 16.54 |

Data represents a selection of derivatives from the study. nih.gov

Xanthine (B1682287) Oxidase (XO) Interaction Profiles

Derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme crucial for uric acid production. nih.gov Structural optimization of this scaffold led to the discovery of compounds with significant inhibitory activity, with IC50 values in the nanomolar range. nih.gov Molecular docking studies suggest that these inhibitors bind to the molybdenum-pterin (Mo-pt) domain, which is the functional site of XO. mdpi.com The interactions involve critical amino acid residues such as Val1011, Phe649, and Lys771. nih.gov The carboxylic acid moiety is often crucial for anchoring the inhibitor within the active site through hydrogen bonding. For example, in a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives, the incorporation of a methylene (B1212753) amine spacer was intended to promote hydrogen bonding within the active site of XO. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of Thiazole Derivatives

| Compound Scaffold | Derivative Example | IC50 Value |

|---|---|---|

| 2-phenylthiazole-4-carboxylic acid | Compound 8 | 48.6 nM |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | Compound 5j | 3.6 µM |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | Compound 5k | 8.1 µM |

IC50 values are indicative of the potency of the derivatives. nih.govnih.gov

Alpha-Amylase Binding Mechanisms

Thiazolidine-4-one and thiazolidine-4-carboxylic acid derivatives have demonstrated potential as inhibitors of α-amylase, a key enzyme in carbohydrate digestion. researchgate.netnih.govjpbsci.com Molecular docking studies of these compounds against human pancreatic α-amylase have revealed binding interactions similar to those of the known inhibitor acarbose. nih.govrsc.org The binding is characterized by hydrogen bond interactions with key residues in the enzyme's active site. For instance, a potent thiazolidine-4-carboxylic acid derivative showed interactions that were crucial for its inhibitory effect. researchgate.netjpbsci.com The thiazolidine (B150603) ring and its substituents play a significant role in orienting the molecule within the active site to maximize these interactions.

Table 4: α-Amylase Inhibitory Activity of a Thiazolidine-4-Carboxylic Acid Derivative

| Compound | IC50 Value (µg/ml) | Standard (Acarbose) IC50 (µg/ml) |

|---|

Data from a study on thiazolidine-4-carboxylic acid derivatives. researchgate.netjpbsci.com

DprE1 Enzyme Inhibition and Binding Affinity

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tubercular drugs. plos.org Benzothiazole-containing compounds have emerged as non-covalent inhibitors of DprE1. researchgate.net Molecular docking studies of benzothiazinone analogs have shown that the carboxylic acid group can form hydrogen bonds with residues such as GLN334 and ASP389. plos.org The binding affinity of these inhibitors is significant, with covalent docking scores indicating strong interactions. For example, one analog demonstrated a covalent docking score of -14.7 kcal/mol, attributed to the formation of three hydrogen bonds within the active site. plos.org The thiazole ring itself can engage in π-π stacking interactions with residues like His137, further stabilizing the enzyme-inhibitor complex. researchgate.net

Table 5: Binding Affinity of a Benzothiazinone Analog with DprE1

| Compound | Covalent Docking Score (kcal/mol) | Key Interacting Residues |

|---|

Data from a molecular dynamics simulation study. plos.org

Non-Covalent Interactions with Biomolecular Targets: Hydrogen Bonding and π-Stacking

The efficacy of this compound derivatives as enzyme inhibitors is largely dependent on a network of non-covalent interactions within the target's binding site. The amide and carboxylic acid functionalities are prime candidates for forming strong, directional hydrogen bonds with amino acid residues. The electron-rich nature of the thiazole ring allows it to participate in hydrogen bonding as well. nih.gov

Investigation of Binding Selectivity and Specificity in Research Assays

Comprehensive searches of scientific literature and chemical databases did not yield specific research assays detailing the binding selectivity and specificity of this compound. While the broader class of thiazole-containing compounds is of significant interest in medicinal chemistry for a variety of biological activities, specific data for this particular molecule is not extensively documented in publicly available research.

The thiazole scaffold, a five-membered ring containing both sulfur and nitrogen, is a common feature in many biologically active molecules. nih.gov Research on related compounds, such as 2-aminothiazole-4-carboxylic acid derivatives, has explored their potential as inhibitors of enzymes like metallo-β-lactamases, indicating that the thiazole-4-carboxylic acid moiety can serve as a crucial pharmacophore for binding to specific biological targets. nih.gov However, the substitution at the 2-position of the thiazole ring significantly influences the compound's biological activity and binding characteristics.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its binding selectivity and specificity. Such investigations would typically involve screening the compound against a panel of related and unrelated biological targets to determine its affinity and preference for a particular target. These assays are essential for understanding a compound's mechanism of action and its potential for development as a therapeutic agent.

Further research would be required to elucidate the specific molecular interactions and binding profile of this compound.

Chemical Reactivity, Derivatization, and Analog Synthesis Strategies for 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety: Esterification and Amide Bond Formation

The carboxylic acid group at the C4 position is a prime site for modification through well-established organic reactions, primarily esterification and amide bond formation. These transformations are fundamental in creating derivatives with altered physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The reactivity is enhanced by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen, increasing its electrophilicity for attack by the alcohol nucleophile.

Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally inefficient as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org Consequently, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, enabling it to react with a primary or secondary amine to form the corresponding amide. This method is highly effective for creating a diverse library of N-substituted carboxamide derivatives. libretexts.org

Table 1: Representative Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Ethanol (excess), H₂SO₄ (catalyst), heat | Ethyl 2-carbamoyl-1,3-thiazole-4-carboxylate |

| Esterification | Methanol (excess), HCl (catalyst), heat | Methyl 2-carbamoyl-1,3-thiazole-4-carboxylate |

| Amide Formation | Benzylamine, DCC, CH₂Cl₂ | N-benzyl-2-carbamoyl-1,3-thiazole-4-carboxamide |

| Amide Formation | Piperidine, DCC, THF | (2-carbamoyl-1,3-thiazol-4-yl)(piperdin-1-yl)methanone |

Reactions at the Carbamoyl (B1232498) Group

The primary amide at the C2 position, while generally less reactive than the carboxylic acid, can undergo several important transformations. The most notable of these is dehydration to form a nitrile.

Dehydration to Nitriles: The carbamoyl group can be converted to a nitrile (-C≡N) group by treatment with powerful dehydrating agents. youtube.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.com This reaction proceeds by converting the carbonyl oxygen into a good leaving group, which is subsequently eliminated. chemistrysteps.com The choice of reagent is crucial to ensure selectivity over the carboxylic acid moiety.

Hydrolysis: Under harsh acidic or basic conditions and elevated temperatures, the carbamoyl group can be hydrolyzed back to a carboxylic acid, yielding thiazole-2,4-dicarboxylic acid. youtube.comlibretexts.org This reaction is generally slower than the esterification or amide coupling of the C4-carboxylic acid, allowing for selective reactions at the C4 position under milder conditions.

Table 2: Key Reactions of the Carbamoyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Dehydration | Thionyl chloride (SOCl₂), heat | 2-cyano-1,3-thiazole-4-carboxylic acid |

| Dehydration | Phosphorus pentoxide (P₂O₅), heat | 2-cyano-1,3-thiazole-4-carboxylic acid |

| Hydrolysis | 6 M HCl, heat | Thiazole-2,4-dicarboxylic acid |

Ring Modifications and Substituent Effects

The aromatic thiazole (B1198619) ring itself can be a target for modification, although its reactivity is influenced by the two electron-withdrawing substituents at the C2 and C4 positions. These groups generally deactivate the ring towards electrophilic substitution.

Electrophilic Substitution: In thiazole systems, electrophilic aromatic substitution preferentially occurs at the C5 position, which is the most electron-rich site. pharmaguideline.comchemicalbook.comresearchgate.net However, the presence of the carbamoyl and carboxyl groups significantly reduces the nucleophilicity of the ring. For substitution at C5 to occur, potent electrophiles and potentially harsh reaction conditions may be necessary. Activating groups are often required to facilitate such reactions. wikipedia.orgnumberanalytics.com Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide) and nitration. numberanalytics.com

Formation of Hybrid Heterocyclic Systems Incorporating the Thiazole Core

The 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold serves as a valuable building block for the synthesis of more complex, fused, and hybrid heterocyclic systems. nih.gov These strategies often involve multistep sequences where the initial functional groups are transformed into reactive intermediates for subsequent cyclization reactions.

One common approach involves the Hantzsch thiazole synthesis and its modifications, which is a foundational method for creating the thiazole ring itself from α-halocarbonyl compounds and a thioamide source. tandfonline.comrsc.orgfigshare.commdpi.com By analogy, derivatized this compound can be used in subsequent reactions. For example, the carboxylic acid can be converted into a reactive acid chloride or ester, which can then participate in condensation and cyclization reactions with appropriate partners to build new rings fused to or linked with the thiazole core. nih.govthieme-connect.com For instance, reaction with a dinucleophile like a substituted benzene-1,2-diamine could lead to the formation of thiazole-benzimidazole hybrid systems.

Table 3: Strategies for Hybrid Heterocycle Synthesis

| Precursor Modification | Reaction Partner | Resulting Hybrid System (Example) |

|---|---|---|

| Conversion to Acid Chloride | o-Phenylenediamine | Thiazolo[4,5-b]quinoxalin-2(3H)-one derivative |

| Conversion to Ester, then Amide | Hydrazine | Thiazolo[4,5-d]pyridazinone derivative |

| Halogenation at C5 | Aminothiophenol | Thiazolo[5,4-f] pharmaguideline.comnih.govbenzothiazine derivative |

Chemo- and Regioselective Transformations

Given the multiple functional groups, achieving chemo- and regioselectivity is paramount in the synthetic manipulation of this compound. ias.ac.in

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. ias.ac.in

Carboxylic Acid vs. Amide: The carboxylic acid is significantly more acidic and electrophilic (upon activation) than the primary amide. Therefore, reactions like Fischer esterification (acidic conditions) and DCC-mediated amide coupling (neutral conditions) proceed selectively at the carboxylic acid without affecting the carbamoyl group.

Protecting Groups: To perform reactions at the less reactive carbamoyl group or on the ring, it may be necessary to first protect the highly reactive carboxylic acid. youtube.com This is often done by converting it into an ester (e.g., a t-butyl ester), which can be removed later under specific conditions. youtube.com

Regioselectivity: This is primarily concerned with reactions on the thiazole ring. As discussed, electrophilic attack is strongly directed to the C5 position, making reactions at this site highly regioselective. pharmaguideline.comnumberanalytics.com Any substitution at the C2 or C4 positions would require a completely different synthetic strategy, likely starting from different precursors in a Hantzsch-type synthesis.

The principles of chemoselectivity allow for a stepwise and controlled derivatization of the molecule, enabling the synthesis of complex structures with high precision.

2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid As a Privileged Scaffold and Building Block in Medicinal Chemistry Research

Design Principles for Novel Chemical Entities utilizing the Thiazole (B1198619) Carboxylic Acid Scaffold

A primary design consideration is the strategic use of the functional groups attached to the thiazole core. The amide group, such as the 2-carbamoyl group, is a common feature in many biologically active molecules and approved drugs due to its exceptional ability to form hydrogen-bonding interactions with protein targets. nih.gov Similarly, the carboxylic acid at the 4-position provides a crucial anchor point for binding, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality is often exploited to mimic the interactions of natural ligands or to create strong, specific binding to enzyme active sites or receptors. acs.org

Medicinal chemists often employ a strategy of pharmacophore merging, where the thiazole carboxamide scaffold is combined with other known active fragments to enhance efficacy or overcome drug resistance. nih.gov The design process involves considering the spatial arrangement of these key interacting groups. For instance, in the development of c-Met kinase inhibitors, the thiazole carboxamide moiety was found to be more suitable for hydrogen-bonding interactions within the kinase active site compared to related thiadiazole carboxamides. nih.gov The relative position of these groups is critical; studies have shown that derivatives with a carboxamide at the 2-position of the thiazole ring can exhibit different potencies compared to those with the same group at other positions. nih.gov

Furthermore, the scaffold allows for substitution at multiple positions, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. The introduction of different substituents on the thiazole ring or modification of the carbamoyl (B1232498) and carboxylic acid groups can significantly influence a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov

Role in Scaffold Hopping and Bioisosteric Replacement Studies

The 2-carbamoyl-1,3-thiazole-4-carboxylic acid scaffold is a valuable tool in the advanced medicinal chemistry strategies of scaffold hopping and bioisosteric replacement. These techniques are employed to discover novel chemical entities with improved potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity of a parent compound. nih.gov

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold, like the thiazole ring, to generate new intellectual property and overcome issues with the original molecule, such as poor ADME properties or off-target toxicity. nih.gov The thiazole scaffold has been successfully used in this approach. For example, in a computational study aimed at discovering new PIN1 inhibitors, a library of thiazole-based compounds was designed using shape similarity techniques to hop from an existing inhibitor scaffold. nih.gov This strategy can lead to the identification of entirely new classes of compounds with the same biological function. nih.gov A recent study highlighted the development of the novel 2H-thiazolo[4,5-d] ijper.orgnih.govacs.orgtriazole system as a building block specifically designed to promote scaffold hopping strategies in medicinal chemistry. rsc.orgrsc.org

More commonly, the carboxylic acid group of the scaffold is a target for bioisosteric replacement. While the carboxylic acid is often crucial for target binding, it can lead to poor membrane permeability and metabolic instability. openaccessjournals.comnih.gov Therefore, it is often replaced with other acidic heterocyclic rings, such as tetrazoles or oxadiazoles, which can mimic its hydrogen bonding and acidic properties but offer improved lipophilicity and metabolic stability. drughunter.comopenaccessjournals.com This approach has been famously successful in the development of drugs like the antihypertensive agent losartan, where a tetrazole ring replaced a carboxylic acid, leading to a significant increase in potency and better oral bioavailability. drughunter.comopenaccessjournals.com The this compound scaffold can thus serve as a starting point, where the carboxylic acid moiety is systematically replaced by various bioisosteres to optimize drug-like properties.

Applications in Combinatorial Chemistry and Library Synthesis

The this compound framework is an ideal building block for combinatorial chemistry and the synthesis of large compound libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. The versatility of the thiazole scaffold makes it highly amenable to this approach. nih.gov

The synthesis of thiazole derivatives can be achieved through various established chemical reactions, making it possible to introduce a wide range of substituents at different positions on the ring. nih.gov For example, multi-component reactions have been developed for the green synthesis of thiazole derivatives, allowing for the efficient generation of diverse compounds in a short time. benthamdirect.com Both solution-phase and solid-phase parallel synthesis methods have been successfully employed to create combinatorial libraries of thiazole-containing compounds. nih.gov

In a typical library synthesis using a thiazole carboxylic acid scaffold, the carboxylic acid group can be converted into a wide array of amides, esters, or other functional groups by reacting it with a diverse set of amines or alcohols. Simultaneously, if starting from a precursor like 2-aminothiazole-4-carboxylic acid, the amino group can be acylated or alkylated with various reagents. ontosight.aichemimpex.com This multi-directional approach allows for the generation of vast libraries of compounds from a single core scaffold.

An example of this is the synthesis of a combinatorial library of oxazol-thiazole bis-heterocycles, where thiazole diversity was achieved by reacting with various halo-ketones. nih.gov Similarly, an efficient synthesis of a library of thiazole-fused bisnoralcohol derivatives was developed to screen for novel antineoplastic and antibacterial agents. acs.org These libraries are invaluable resources in high-throughput screening campaigns to identify hit compounds for new drug discovery programs.

Exploration of Structure-Activity Relationships (SAR) in Design Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For derivatives of the this compound scaffold, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov

SAR studies on thiazole derivatives have revealed key structural requirements for various biological activities. For example, in a series of thiazole-5-carboxamide (B1230067) derivatives evaluated for anticancer activity, the nature and position of substituents on the thiazole ring and the attached phenyl rings were found to be critical. researchgate.net Similarly, in the development of c-Met kinase inhibitors, a systematic SAR exploration revealed that a thiazole-2-carboxamide linker was optimal for potency. nih.gov

The general approach involves systematically modifying different parts of the molecule and assessing the impact on biological activity. For the this compound scaffold, SAR exploration would typically involve:

Modification of the 2-carbamoyl group: The hydrogen atoms on the amide nitrogen can be replaced with various alkyl or aryl groups to probe for additional binding interactions or to alter solubility.

Modification of the 4-carboxylic acid group: As mentioned, this group can be converted to esters or amides, or replaced with bioisosteres to improve pharmacokinetic properties.

Substitution on the thiazole ring: The vacant 5-position on the ring is a prime location for introducing substituents to explore new binding pockets or to block metabolic sites.

The table below summarizes hypothetical SAR insights based on published data for related thiazole carboxamide series. nih.govnih.govresearchgate.netsciforum.net

| Position of Modification | Substituent Type | Observed Effect on Activity (General Trend) | Rationale / Example |

|---|---|---|---|

| 2-Carbamoyl (Amide) | Small, polar groups | Often maintains or improves activity | Preserves crucial hydrogen bonding interactions with the target protein. nih.gov |

| 4-Carboxylic Acid | Esterification or Amidation | Variable; can decrease potency but improve cell permeability | Neutralizing the acidic charge can enhance membrane crossing. researchgate.net |

| 4-Carboxylic Acid | Bioisosteric replacement (e.g., tetrazole) | Can maintain or increase potency while improving ADME profile | Tetrazoles mimic the acidity of carboxylic acids but are more lipophilic. openaccessjournals.com |

| 5-Position | Small, hydrophobic groups (e.g., methyl) | Can increase potency by filling a hydrophobic pocket | Example: Introduction of a methyl group on the thiazole ring improved fitting geometry for COX inhibitors. nih.gov |

| 5-Position | Bulky or electron-withdrawing groups | Can decrease activity due to steric hindrance | Substitution with large groups may prevent optimal binding. nih.gov |

These systematic studies, often guided by computational molecular docking, help to build a comprehensive understanding of the pharmacophore, enabling the rational design of optimized derivatives with enhanced therapeutic potential. tandfonline.comnih.gov

Advanced Analytical Methodologies for the Study of 2 Carbamoyl 1,3 Thiazole 4 Carboxylic Acid in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and identification of 2-carbamoyl-1,3-thiazole-4-carboxylic acid from various research samples. Both gas and liquid chromatography, coupled with mass spectrometry, offer powerful tools for its analysis.

Gas chromatography is a powerful technique for separating volatile compounds. However, direct analysis of polar, nonvolatile molecules like carboxylic acids is often challenging. colostate.edu The high polarity and low volatility of this compound, stemming from its carboxyl and carbamoyl (B1232498) functional groups, necessitate a derivatization step to convert it into a more volatile and thermally stable form suitable for GC-MS analysis. colostate.edusigmaaldrich.com

Method development for this compound would focus on optimizing a derivatization reaction followed by the separation and detection of the resulting derivative. A potential approach, adapted from methods used for similar heterocyclic carboxylic acids like thiazolidine-4-carboxylic acid, involves esterification. researchgate.netnih.gov For instance, derivatization with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a catalyst like pyridine (B92270), can convert the carboxylic acid into its corresponding ester. researchgate.netnih.gov This reaction increases the compound's volatility and improves its chromatographic properties. researchgate.net

The derivatized analyte can then be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. Mass spectrometry is used for detection and identification, providing high sensitivity and structural information based on the fragmentation pattern of the derivative.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | Isobutyl chloroformate (IBCF) with pyridine catalyst nih.gov |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Port Temp. | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 100 °C, hold 1 min; ramp 15 °C/min to 300 °C, hold 5 min |

| MS Interface Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-500 |

This table presents a hypothetical set of parameters based on established methods for similar analytes and is intended for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis and purity assessment of this compound without the need for derivatization. Given its polar nature, reversed-phase HPLC (RP-HPLC) is a common and effective approach.

An HPLC method for this compound would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic or trichloroacetic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the analyte and any impurities with varying polarities. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole (B1198619) ring provides a chromophore that absorbs UV light. nih.gov The purity of the compound can be assessed by the presence of a single major peak and the absence or minimal presence of other peaks in the chromatogram.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Condition |

| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., ZORBAX SB-C18), 150 mm x 4.6 mm, 5 µm nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) researchgate.net |

This table provides typical starting conditions for an HPLC method; optimization for specific applications is generally required.

Derivatization Techniques for Enhanced Analytical Detection

As noted for GC-MS, derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.com For this compound, this is primarily done to enhance volatility and thermal stability for GC analysis. colostate.edu

The most common derivatization strategies for carboxylic acids are silylation and alkylation (esterification). colostate.edu

Silylation: This process involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used. The resulting TMS esters are significantly more volatile and less polar than the parent acid. sigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning that reaction conditions like temperature and time may need to be optimized. sigmaaldrich.com

Alkylation: This involves converting the carboxylic acid into an ester, such as a methyl or ethyl ester. This can be achieved with various reagents, including diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu As previously mentioned, chloroformate reagents are also effective for this purpose and can be used in a rapid, one-step reaction at room temperature. researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

Table 3: Comparison of Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent Example | Target Functional Group | Key Advantages |

| Silylation | BSTFA | Carboxylic Acid (-COOH) | Highly effective, produces volatile and stable TMS derivatives. sigmaaldrich.com |

| Alkylation (Esterification) | Isobutyl Chloroformate (IBCF) | Carboxylic Acid (-COOH) | Rapid reaction, suitable for complex matrices like urine. nih.gov |

| Alkylation (Esterification) | BF₃-Methanol | Carboxylic Acid (-COOH) | Effective for preparing methyl esters, particularly for fatty acids. gcms.cz |

Stability Studies in Various Research Media

Understanding the stability of this compound in different experimental conditions is crucial for ensuring the reliability of research findings. Stability studies are designed to evaluate how factors such as pH, temperature, and the composition of the research medium affect the integrity of the compound over time.

For thiazole derivatives, stability can be influenced by the pH of the medium. nih.gov For example, studies on related compounds have shown that stability can decrease at pH values below 5.0 and above 8.0. nih.gov Therefore, it is essential to assess the stability of this compound in buffered solutions representative of physiological conditions (e.g., phosphate-buffered saline at pH 7.4) and in various cell culture media.

Thermal stability is another critical parameter. The compound's degradation rate at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and physiological temperature at 37°C) should be determined. The presence of organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which are often used to dissolve compounds for in vitro assays, can also impact stability. nih.gov

Stability is typically assessed by incubating the compound under the desired conditions and analyzing samples at various time points using a validated analytical method, such as HPLC, to quantify the remaining parent compound.